Product packaging for Acetylsulfisoxazole(Cat. No.:CAS No. 32852-92-9)

Acetylsulfisoxazole

Cat. No.: B1293577
CAS No.: 32852-92-9
M. Wt: 212.24 g/mol
InChI Key: FZCDBGYCFVKRDV-UHFFFAOYSA-N
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Description

Historical Context of Sulfonamide Antibiotics in Scientific Inquiry

The journey of sulfonamide antibiotics marks a pivotal moment in the history of medicine, representing the first class of broadly effective systemic antibacterial agents. wikipedia.orgebsco.com Their discovery in the 1930s revolutionized the treatment of bacterial infections, which were previously a major cause of mortality. ebsco.comsciencehistory.org

The story begins with the work of German physician and researcher Gerhard Domagk at Bayer AG. sciencehistory.org In 1932, experiments with a red dye named Prontosil, synthesized by chemist Josef Klarer, demonstrated remarkable antibacterial effects in mice. wikipedia.orgsciencehistory.org It was later discovered by a French research team at the Pasteur Institute that Prontosil was a prodrug, metabolized in the body to an active, colorless compound called sulfanilamide (B372717). wikipedia.org This discovery of bioactivation was a significant scientific breakthrough. wikipedia.org

The active molecule, sulfanilamide, had been first synthesized in 1906 and was not patentable, leading to a surge in the production of various sulfa drugs by numerous manufacturers. wikipedia.org This "sulfa craze" ultimately led to the Elixir Sulfanilamide disaster of 1937, where at least 100 people were poisoned, prompting the passage of the 1938 Federal Food, Drug, and Cosmetic Act in the United States, which mandated that new drugs demonstrate safety before being marketed. huvepharma.com

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase. wikipedia.orgmhmedical.com This enzyme is crucial for the synthesis of folic acid, a vitamin essential for bacterial growth and replication. wikipedia.orgnih.gov By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, meaning they inhibit bacterial multiplication rather than directly killing the bacteria. wikipedia.org Humans are unaffected by this mechanism as they obtain folic acid from their diet. wikipedia.org

The initial sulfonamides were effective against a wide range of gram-positive and some gram-negative bacteria. nih.gov However, their prominence declined with the advent of penicillin and other more potent antibiotics. ebsco.com Nevertheless, they remain important in specific therapeutic areas and their study continues to inform antimicrobial research.

Acetylsulfisoxazole as a Model Prodrug in Pharmacological Investigations

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. wikipedia.org The use of a prodrug strategy is a key concept in pharmacology to enhance a drug's properties, such as absorption, distribution, metabolism, and excretion (ADME). wikipedia.orgpharmacologycanada.org

This compound serves as a classic example of a prodrug. drugbank.comnih.gov It is the N1-acetylated derivative of sulfisoxazole (B1682709), a short-acting sulfonamide. drugbank.comantiinfectivemeds.com The addition of the acetyl group renders the molecule less water-soluble. drugbank.comnih.gov This modification is key to its function as a prodrug.

Following oral administration, this compound is hydrolyzed in the gastrointestinal tract by digestive enzymes, releasing the active drug, sulfisoxazole. drugbank.comnih.gov This enzymatic cleavage is responsible for a slower absorption rate and lower peak plasma concentrations of sulfisoxazole compared to the administration of an equivalent dose of sulfisoxazole itself. drugbank.comnih.gov However, with continuous administration, the blood concentrations of sulfisoxazole from this compound become comparable to those achieved with sulfisoxazole. drugbank.comnih.gov

This controlled release mechanism makes this compound a valuable subject in pharmacological studies for understanding the principles of prodrug design and its impact on pharmacokinetics. The slower absorption can be advantageous in certain clinical scenarios, though this article will not delve into specific therapeutic uses.

Pharmacokinetic Profile of this compound and Sulfisoxazole

ParameterThis compoundSulfisoxazole
Absorption Slower, due to required enzymatic hydrolysis in the GI tract. drugbank.comnih.govRapid and complete from the GI tract. rxlist.comdrugs.com
Peak Plasma Concentration Lower and occurs later (2-6 hours post-administration). drugbank.comrxlist.comHigher and occurs earlier (1-4 hours post-administration). rxlist.com
Metabolism Hydrolyzed to active sulfisoxazole in the GI tract. drugbank.comnih.govThe active form. drugbank.com
Excretion Excreted primarily by the kidneys after conversion to sulfisoxazole and its metabolites. rxlist.comdrugs.comExcreted primarily by the kidneys through glomerular filtration. rxlist.comdrugs.com

Data compiled from multiple sources. drugbank.comnih.govrxlist.comdrugs.com

The investigation of this compound's conversion to sulfisoxazole and the subsequent pharmacokinetic profile of the active drug has provided a clear and instructive model for researchers. It demonstrates how chemical modification can be strategically employed to alter the delivery and absorption characteristics of a parent drug, a fundamental concept in modern drug development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2 B1293577 Acetylsulfisoxazole CAS No. 32852-92-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-phenoxyphenyl)ethanone
Source PubChem
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InChI

InChI=1S/C14H12O2/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCDBGYCFVKRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067727
Record name Ethanone, 1-(3-phenoxyphenyl)-
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32852-92-9
Record name 1-(3-Phenoxyphenyl)ethanone
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Record name Ethanone, 1-(3-phenoxyphenyl)-
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Record name Ethanone, 1-(3-phenoxyphenyl)-
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Record name 1-(3-phenoxyphenyl)ethan-1-one
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Molecular and Cellular Mechanisms of Action Research

Elucidation of Dihydropteroate (B1496061) Synthase (DHPS) Inhibition by Sulfisoxazole (B1682709)

The primary mechanism of action for sulfisoxazole is the inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). drugbank.comdrugbank.compatsnap.com This enzyme is critical in the folic acid synthesis pathway of bacteria. drugbank.comnih.gov

Sulfisoxazole functions as a competitive antagonist to para-aminobenzoic acid (PABA). drugbank.comlumenlearning.com As a structural analogue of PABA, sulfisoxazole competes for the active site of the DHPS enzyme. patsnap.commsdvetmanual.com This competition prevents the normal substrate, PABA, from binding to the enzyme. nih.govdrugbank.com By occupying the active site, sulfisoxazole effectively blocks the enzyme's function, which is to catalyze the condensation of pteridine (B1203161) with PABA. nih.govpatsnap.comnih.gov

Table 1: Comparison of Key Molecules in DHPS Inhibition

MoleculeRoleMechanism of Interaction with DHPS
Para-Aminobenzoic Acid (PABA) SubstrateBinds to the active site of DHPS to facilitate the synthesis of dihydrofolic acid. patsnap.com
Sulfisoxazole Competitive InhibitorStructurally similar to PABA, it binds to the DHPS active site, blocking the substrate from binding. patsnap.commsdvetmanual.com

The inhibition of dihydropteroate synthase by sulfisoxazole directly interrupts the bacterial synthesis of dihydrofolic acid. patsnap.comnih.govlumenlearning.com This blocked reaction is a crucial step in the folic acid metabolic cycle for susceptible bacteria. drugbank.comdrugbank.com Since bacteria cannot typically utilize preformed folic acid from their environment, this inhibition is a critical disruption of their metabolic processes. lumenlearning.commsdvetmanual.commsdmanuals.com Humans, in contrast, obtain folic acid from their diet and are therefore not affected by this mechanism. lumenlearning.commsdmanuals.com

Table 2: Key Steps in the Bacterial Folic Acid Pathway and Point of Inhibition

StepEnzymeSubstrate(s)ProductRole of Sulfisoxazole
1Dihydropteroate Synthase (DHPS) Pteridine + Para-Aminobenzoic Acid (PABA)Dihydrofolic AcidInhibits this step by competing with PABA. medtigo.compatsnap.com
2Dihydrofolate Reductase (DHFR)Dihydrofolic AcidTetrahydrofolic AcidNot directly affected.

The inability to synthesize dihydrofolic acid has significant downstream consequences for the bacterial cell. Dihydrofolic acid is the precursor to tetrahydrofolic acid (folinic acid), an essential coenzyme. msdvetmanual.com Tetrahydrofolate is vital for one-carbon transfer reactions, which are necessary for the de novo synthesis of purines (adenine, guanine) and pyrimidines (specifically thymidine), the fundamental building blocks of DNA and RNA. nih.govdrugbank.compatsnap.com

By halting the production of these essential nucleotides, sulfisoxazole prevents bacterial DNA replication and RNA synthesis. lumenlearning.comontosight.ai This disruption ultimately leads to an arrest of the cell cycle and inhibits bacterial growth and replication. nih.govdrugbank.com

Pharmacokinetic Research of Acetylsulfisoxazole and Its Metabolites

Absorption Dynamics and Bioavailability Assessment

The absorption of acetylsulfisoxazole is intrinsically linked to its conversion to sulfisoxazole (B1682709). This process dictates the rate and extent to which the active compound becomes available in the systemic circulation.

Investigations into Gastrointestinal Absorption Kinetics

Upon oral administration, this compound is primarily absorbed from the small intestine, with some absorption also occurring in the stomach. nih.gov The key feature of its absorption is the enzymatic cleavage of the acetyl group in the gastrointestinal tract, which releases the active sulfisoxazole. nih.govrxlist.com This enzymatic conversion is believed to be the reason for a slower absorption rate and lower peak plasma concentrations of sulfisoxazole when administered as this compound compared to an equivalent oral dose of sulfisoxazole itself. drugbank.comnih.gov However, with ongoing administration, the blood concentrations of sulfisoxazole from both formulations tend to approximate each other. drugbank.comnih.gov

Studies in morbidly obese individuals have indicated that sulfisoxazole solution is readily absorbed, primarily through a zero-order process following a brief delay, which suggests that the rate of gastric emptying is a determining factor. nih.gov

Comparative Bioavailability Studies of this compound versus Sulfisoxazole

Comparative studies have been conducted to evaluate the bioavailability of this compound relative to sulfisoxazole. Following a single 4-gram dose of an this compound pediatric suspension in healthy volunteers, the maximum plasma concentrations of sulfisoxazole ranged from 122 to 282 mcg/mL, with a mean of 181 mcg/mL. rxlist.com The time to reach these peak concentrations occurred between 2 and 6 hours after administration. rxlist.com In comparison, a single 2-gram oral dose of sulfisoxazole in healthy adults resulted in maximum plasma concentrations of intact sulfisoxazole ranging from 127 to 211 mcg/mL (mean, 169 mcg/mL), with the peak occurring more rapidly, between 1 and 4 hours (mean, 2.5 hours). rxlist.com

A study in rats found that the relative bioavailability of N(1)-acetyl sulfisoxazole (N1AS) to sulfisoxazole was approximately two. nih.gov This suggests that a dose of N1AS that is half that of sulfisoxazole could lead to the same systemic exposure to the active sulfisoxazole. nih.gov The bioavailability of an oral dose of sulfisoxazole, when adjusted for variable renal clearances and using unbound plasma concentrations, was determined to be 0.95 +/- 0.04. drugbank.comresearchgate.net

Comparative Pharmacokinetic Parameters of this compound and Sulfisoxazole
ParameterThis compound (4g dose)Sulfisoxazole (2g dose)
Mean Peak Plasma Concentration (mcg/mL)181169
Time to Peak Concentration (hours)2-61-4

Factors Influencing Absorption Variability in Biological Systems

Several factors can influence the absorption of this compound. Since it is a prodrug that requires enzymatic conversion, factors affecting gastrointestinal enzymes can alter its absorption. drugbank.comnih.gov The rate of gastric emptying also plays a role in the absorption kinetics. nih.gov

Other general factors that can affect drug absorption from the gastrointestinal tract include:

Physicochemical properties of the drug: This includes solubility and dissolution rate. blogspot.com

Formulation factors: The type of dosage form (e.g., suspension, tablet) and the manufacturing process can impact absorption. researchgate.net

Physiological factors: These include the nature of the cell membrane, gastrointestinal motility, and blood flow to the gastrointestinal tract. blogspot.com The presence of bile salts can enhance the absorption of poorly water-soluble drugs. karger.com

Drug-drug and drug-food interactions: Co-administration with other drugs or the presence of food can affect absorption. For instance, cholestyramine and colestipol can decrease the absorption of this compound. drugbank.com

Distribution Profile Analysis in Biological Compartments

Once absorbed and converted to sulfisoxazole, the drug distributes throughout the body. Its distribution is a key determinant of its efficacy and is influenced by its binding to plasma proteins.

Extracellular Fluid Distribution Studies

Sulfisoxazole is primarily distributed in the extracellular body fluid. drugbank.comrxlist.com Pharmacokinetic studies have reported the apparent volume of distribution for the total drug to be 10.9 +/- 2.0 liters, and for the unbound drug to be 136 +/- 36 liters, which supports its predominantly extracellular distribution. drugbank.comresearchgate.net Sulfisoxazole can cross the placental barrier and enter fetal circulation, and it also crosses the blood-brain barrier. drugbank.com In healthy individuals, cerebrospinal fluid concentrations of sulfisoxazole can vary, but in patients with meningitis, concentrations of the free drug as high as 94 mcg/mL have been observed. drugbank.com

Plasma Protein Binding Research: Sulfisoxazole and its Metabolites (e.g., Albumin Binding)

Approximately 85% of a dose of sulfisoxazole is bound to plasma proteins, with the primary binding protein being albumin. drugbank.comrxlist.comnih.gov Of the portion of the drug that remains unbound in the plasma, about 65% to 72% is in the nonacetylated, active form. drugbank.comrxlist.comnih.gov The therapeutically active form of the drug is considered to be the "free" or unbound fraction. rxlist.com

The binding of sulfisoxazole to plasma proteins can be influenced by other substances. For instance, the presence of its major metabolite, 4-N-acetyl-sulfisoxazole, has been found to decrease the plasma protein binding of sulfisoxazole in rats. capes.gov.br Additionally, in vitro studies have demonstrated that sulfisoxazole can displace bilirubin (B190676) from its binding sites on albumin. nih.gov In diabetic patients, the increased free fraction of sulfisoxazole has been linked to the glycosylation of plasma proteins. researchgate.net

Plasma Protein Binding of Sulfisoxazole
ParameterValue
Percentage Bound to Plasma Proteins~85%
Primary Binding ProteinAlbumin
Percentage of Unbound Portion as Nonacetylated Form65-72%

Specialized Tissue Penetration Research (e.g., Cerebrospinal Fluid, Placental Barrier, Human Milk)

The distribution of this compound's active metabolite, sulfisoxazole, extends to various body tissues and fluids. drugbank.comrxlist.comnih.govdrugbank.com Research has specifically investigated its ability to penetrate critical biological barriers, including the cerebrospinal fluid (CSF), the placental barrier, and its excretion into human milk.

Cerebrospinal Fluid (CSF): Sulfisoxazole demonstrates variable penetration into the cerebrospinal fluid in healthy individuals. drugbank.comrxlist.com However, in the presence of meningeal inflammation, such as in patients with meningitis, significantly higher concentrations of the free, active drug have been observed in the CSF, with levels reaching as high as 94 mcg/mL. drugbank.comrxlist.comnih.gov This increased penetration during infection highlights the drug's potential utility in treating central nervous system infections, although it is not commonly used for meningitis. drugbank.comnih.govdrugbank.com

Placental Barrier: Sulfisoxazole readily crosses the placental barrier, entering fetal circulation. drugbank.comrxlist.comnih.govdrugs.com Studies have shown that the drug reaches equilibrium with maternal serum levels within two to three hours after administration. drugs.com This transfer raises considerations for fetal exposure when the drug is administered during pregnancy. scbt.com The ability of sulfisoxazole to cross the placenta is a critical factor in its use during pregnancy, particularly near term, due to the potential for adverse effects in the newborn. drugs.com In vitro studies using a perfused human cotyledon model have demonstrated that sulfamethoxazole (B1682508), a related sulfonamide, readily diffuses across the placenta. karger.comnih.gov Similarly, studies in pregnant ewes have shown that both sulfamethoxazole and its N4-acetylated metabolite cross the placenta. nih.gov

Human Milk: Sulfisoxazole is excreted into human milk. drugbank.comrxlist.comdrugs.comnih.gov Studies have quantified the amount of sulfisoxazole and its N4-acetylsulfisoxazole metabolite in breast milk. In one study, after a mother received four 1-gram doses of sulfisoxazole every six hours, a total of 18 mg of sulfisoxazole and its metabolite were recovered in the milk over 48 hours, with approximately 77% being the metabolite. nih.gov This amount represented about 0.45% of the total maternal dose. drugs.comnih.gov The concentration of sulfisoxazole in milk is relatively low due to its water solubility, with a reported average milk-to-maternal plasma drug level ratio of 0.06. drugs.com Despite the low concentrations, its presence in breast milk is a consideration, especially for premature infants or those with specific health conditions. drugs.comnih.gov

Apparent Volume of Distribution Determinations

The apparent volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent of a drug's distribution in the body. For sulfisoxazole, the active form of this compound, the Vd has been determined in several studies.

In one pharmacokinetic study, the apparent volume of distribution for the total (bound and unbound) sulfisoxazole was found to be 10.9 ± 2.0 liters. drugbank.comnih.govpharmacompass.com When considering only the unbound fraction of the drug, the apparent volume of distribution was significantly larger, at 136 ± 36 liters. drugbank.comnih.govpharmacompass.com This substantial difference indicates that sulfisoxazole is primarily distributed in the extracellular fluid. drugbank.comnih.govpharmacompass.com Another study reported a similar apparent volume of distribution of 1.3 L/kg. chegg.com

The distribution of sulfisoxazole is not uniform across different species. A comparative study in dogs, swine, and humans reported steady-state volumes of distribution of 17.2, 30.3, and 16.2 liters, respectively. nih.gov The volume of the central compartment was approximately 10.6 liters in dogs and 10.5 liters in swine, while it was smaller in humans at 7.7 liters. nih.gov

It has also been observed that the presence of the major metabolite, N4-acetyl-sulfisoxazole, can influence the apparent volume of distribution of sulfisoxazole. capes.gov.br Furthermore, significant weight loss in morbidly obese patients did not appear to have a significant effect on the apparent volume of distribution of sulfisoxazole or its N4-acetylsulfisoxazole metabolite. nih.gov

ParameterValueSpeciesReference
Apparent Volume of Distribution (Total Drug)10.9 ± 2.0 LHuman drugbank.comnih.govpharmacompass.com
Apparent Volume of Distribution (Unbound Drug)136 ± 36 LHuman drugbank.comnih.govpharmacompass.com
Apparent Volume of Distribution1.3 L/kgHuman chegg.com
Steady-State Volume of Distribution17.2 LDog nih.gov
Steady-State Volume of Distribution30.3 LSwine nih.gov
Steady-State Volume of Distribution16.2 LHuman nih.gov

Metabolic Transformation Pathways and Biotransformation Research

Enzymatic Hydrolysis of this compound to Sulfisoxazole (Active Moiety)

This compound is a prodrug, meaning it is administered in an inactive form and must be converted to its active form, sulfisoxazole, within the body. drugbank.comnih.govpharmacompass.com This transformation is primarily achieved through enzymatic hydrolysis. drugbank.comnih.govpharmacompass.com The acetyl group is intentionally added to sulfisoxazole to make the drug less water-soluble. drugbank.comnih.govpharmacompass.com

The hydrolysis of N1-acetyl sulfisoxazole to sulfisoxazole is carried out by digestive enzymes located in the gastrointestinal tract. drugbank.comrxlist.comnih.govpharmacompass.com This enzymatic splitting is responsible for a slower absorption rate and lower peak blood concentrations compared to the administration of an equivalent oral dose of sulfisoxazole itself. drugbank.comrxlist.com However, with continuous administration of this compound, the blood concentrations of sulfisoxazole become comparable to those achieved with direct sulfisoxazole administration. drugbank.comrxlist.comnih.gov

Formation and Characterization of N4-Acetyl Sulfisoxazole and Diacetyl Sulfisoxazole Metabolites

Following the initial hydrolysis to the active sulfisoxazole, further metabolic transformations occur. The primary route of metabolism for sulfisoxazole is acetylation in the body, leading to the formation of N4-acetyl sulfisoxazole. rxlist.comnih.gov This N4-acetylated metabolite is a major component found in urine after sulfisoxazole administration. rxlist.comnih.gov Following oral administration of sulfisoxazole, approximately 97% is recovered in the urine within 48 hours, with 52% as the unchanged parent drug and the remaining portion as the N4-acetylated metabolite. drugbank.comrxlist.comnih.gov

In addition to the primary N4-acetyl sulfisoxazole metabolite, research has also identified the formation of diacetyl sulfisoxazole. medchemexpress.comresearchgate.netnih.govchemsrc.com Studies in mice have shown that N1-acetyl sulfisoxazole is rapidly converted to sulfisoxazole, and diacetyl sulfisoxazole is rapidly converted to N4-acetyl sulfisoxazole in plasma. researchgate.netnih.gov A study in rats also confirmed that N1-acetyl sulfisoxazole is biotransformed primarily to sulfisoxazole and partly to N4-acetyl sulfisoxazole, with the likely formation of diacetyl sulfisoxazole as well. medchemexpress.comchemsrc.combiocrick.com

Reversible Metabolic Interconversion between Sulfisoxazole and N4-Acetyl Sulfisoxazole

The metabolic pathway between sulfisoxazole and its N4-acetylated metabolite is not a one-way process. Research has indicated that the metabolism of sulfisoxazole to N4-acetylsulfisoxazole is a reversible process. nih.gov This interconversion is influenced by protein binding, with an increase in the free fraction of the drug leading to increased metabolism. nih.gov Studies using an isolated perfused rat kidney model have demonstrated this reversible metabolic relationship. nih.gov The accumulation of N4-acetyl-sulfisoxazole during multiple dosing has been shown not to affect the disposition of sulfisoxazole itself. nih.gov

Influence of Organ Function on Metabolic Clearance Rates

The metabolic clearance of this compound, which is intrinsically linked to its active metabolite, sulfisoxazole, is significantly influenced by the functional status of key organs, primarily the liver and kidneys. The liver is the principal site for the biotransformation of many xenobiotics, where drugs are converted into more polar, excretable metabolites. While this compound is a prodrug hydrolyzed to the active sulfisoxazole, sulfisoxazole itself undergoes metabolism, including N4-acetylation.

Renal function plays a crucial, albeit complex, role in the metabolic clearance of sulfisoxazole. Studies in patients with renal transplants have shown that while the renal elimination of sulfisoxazole is decreased and correlates with creatinine (B1669602) clearance, the unbound metabolic clearance did not significantly differ from values in healthy volunteers. asm.org However, other research has suggested that the metabolism of sulfisoxazole may be diminished in individuals with decreased renal function. asm.org This is supported by animal models indicating that sulfisoxazole might be metabolized within the kidney itself; therefore, reduced renal function could lead to a decrease in its metabolic clearance. asm.org The interplay is further complicated by findings that N4-acetylsulfisoxazole may inhibit its own formation. asm.org

In essence, while the liver is the primary metabolic hub, compromised kidney function can indirectly and possibly directly affect the rate of metabolic conversion, altering the pharmacokinetic profile of the drug.

Excretion Pathways and Clearance Studies

The elimination of this compound and its metabolites from the body is predominantly handled by the renal system.

The excretion of sulfisoxazole and its N4-acetylated metabolite is primarily accomplished by the kidneys. drugbank.comnih.govrxlist.com The fundamental process initiating this elimination is glomerular filtration, where the free, unbound fraction of the drug and its metabolites are filtered from the blood as it passes through the glomeruli of the kidney. drugbank.comnih.govrxlist.comsci-hub.setrc-p.nl Approximately 85% of a sulfisoxazole dose is bound to plasma proteins, leaving the remaining unbound portion available for filtration. rxlist.com

Beyond simple filtration, the renal handling of these compounds involves more complex tubular processes. nih.gov Research using isolated perfused rat kidneys indicates a dynamic interplay of filtration, tubular secretion, and tubular reabsorption. nih.gov Tubular secretion is an active transport process that can remove drugs from the peritubular capillaries and move them into the tubular fluid, even the protein-bound fraction. mhmedical.comnottingham.ac.uk Studies suggest that the tubular secretion of sulfisoxazole may be a function of the total drug concentration in the perfusate, not just the unbound fraction. nih.gov This active secretion contributes to the efficient removal of the drug, leading to concentrations in the urine that are considerably higher than those in the blood. rxlist.com Concurrently, tubular reabsorption, a process where substances are moved from the tubular fluid back into the blood, also influences the net excretion rate. nih.gov

The urinary excretion profile provides a quantitative measure of the renal elimination pathway. Following the oral administration of its active moiety, sulfisoxazole, a mean of 97% of the dose is recovered in the urine within a 48-hour period. drugbank.comnih.gov Of this recovered amount, approximately 52% is the unchanged parent drug, sulfisoxazole, while the remaining portion consists of the N4-acetylated metabolite. drugbank.comnih.gov

When this compound is administered as a pediatric suspension, the excretion profile shows that approximately 58% of the total drug is excreted in the urine within 72 hours. rxlist.com

Below is a summary of urinary excretion findings for sulfisoxazole.

Administered CompoundTime FrameTotal Urinary RecoveryForm in UrinePercentage of Recovered Drug
Sulfisoxazole48 hours97%Intact Sulfisoxazole52%
N4-acetylated metabolite48%
This compound (Pediatric Suspension)72 hours~58%Total Drug~58%

Besides urine, sulfisoxazole is known to be distributed and excreted into other biological fluids. It is excreted in human milk, which is a critical consideration in clinical settings. drugbank.comnih.gov The compound readily crosses the placental barrier, entering fetal circulation. nih.govrxlist.com Furthermore, sulfisoxazole can cross the blood-brain barrier, and its presence has been documented in cerebrospinal fluid (CSF). rxlist.com In individuals with meningitis, concentrations of the free drug in the CSF have been reported to reach significant levels. rxlist.com

Mechanisms of Antimicrobial Resistance in Relation to Acetylsulfisoxazole

Research on Target Enzyme Modification (Dihydropteroate Synthase)

The primary mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. biorxiv.orgfrontiersin.org This enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). biorxiv.orgnih.gov Acetylsulfisoxazole, as a structural analog of pABA, competes for the active site of DHPS, thereby halting folate production and bacterial growth. drugbank.comechemi.com

The most prominent mechanism of resistance involves modifications to the DHPS enzyme that reduce its affinity for sulfonamides while preserving its ability to bind the natural substrate, pABA. ijpediatrics.com This is achieved through two main genetic events:

Chromosomal Mutations: Point mutations in the chromosomal folP gene, which encodes DHPS, can lead to amino acid substitutions in the enzyme's active site. biorxiv.orgfrontiersin.org These substitutions sterically hinder the binding of the larger sulfonamide molecule without significantly affecting the binding of the smaller pABA substrate. frontiersin.org Research in Staphylococcus aureus has identified several key mutations, such as F17L, S18L, and T51M, that directly confer sulfonamide resistance. frontiersin.org

Acquisition of Resistant Gene Variants: A more widespread and clinically significant mechanism is the horizontal gene transfer of foreign, highly divergent DHPS-encoding genes, known as sul genes. biorxiv.org Bacteria can acquire mobile genetic elements like plasmids and transposons that carry genes (sul1, sul2, sul3) encoding for sulfa-insensitive DHPS variants (Sul enzymes). biorxiv.orgnih.gov These Sul enzymes are intrinsically resistant to sulfonamides. Structural and biochemical studies have revealed that a key feature of Sul enzymes is the insertion of a Phe-Gly sequence in the active site. This insertion is critical for discriminating between pABA and sulfonamides, resulting in a more than 1000-fold decrease in binding affinity for sulfa drugs and conferring robust, pan-sulfonamide resistance. biorxiv.org

Table 1: Examples of Dihydropteroate Synthase (DHPS) Modifications Conferring Sulfonamide Resistance

Organism/Gene Type Modification Type Specific Alteration Effect on Sulfonamide Binding Reference
Staphylococcus aureus Chromosomal Mutation (folP) F17L, S18L, T51M Directly leads to resistance by sterically blocking the drug. frontiersin.org
Plasmodium falciparum Chromosomal Mutation (DHPS gene) Multiple amino acid differences Ki for sulfadoxine (B1681781) increased by nearly three orders of magnitude. nih.gov
Gram-Negative Bacteria Acquired Resistance Gene (sul1, sul2) Expression of Sul1 or Sul2 enzymes Insertion of a Phe-Gly sequence in the active site dramatically reduces binding affinity for sulfonamides. biorxiv.org
Neisseria meningitidis Recombination/Mutation (folP) The folP gene shows a 10% difference from susceptible strains, likely from horizontal gene transfer. Results in a sulfonamide-resistant enzyme. oup.com

Studies on Bacterial Permeability Alterations and Drug Uptake Limitations

Another strategy employed by bacteria to resist antimicrobial agents is to limit the intracellular concentration of the drug by reducing its uptake. mdpi.comnih.gov This is often achieved by modifying the permeability of the bacterial cell envelope. reactgroup.org In Gram-negative bacteria, the outer membrane serves as a selective barrier that can naturally restrict the influx of certain molecules. nih.govmdpi.com

Resistance can arise from alterations in this barrier, specifically through the modification or reduced expression of porins, which are protein channels that allow for the diffusion of hydrophilic molecules, including some antibiotics, across the outer membrane. mdpi.com While less specifically studied for sulfonamides compared to other antibiotic classes like β-lactams or quinolones, it is recognized as a general mechanism that can contribute to resistance. oup.commdpi.com By decreasing the number of functional porin channels or altering their structure, bacteria can effectively lower the rate at which this compound enters the cell, thereby reducing its access to the intracellular target, DHPS. mdpi.comeuropa.eu This mechanism of reduced permeability is often found in conjunction with other resistance strategies, such as the increased expression of efflux pumps. mdpi.com

Investigation of Efflux Pump Systems in Sulfonamide Resistance

Efflux pumps are transport proteins embedded in the bacterial membrane that actively extrude toxic substances, including antibiotics, from the cell's interior. reactgroup.orgdergipark.org.tr The overexpression of these pumps is a critical mechanism of multidrug resistance (MDR) in many bacterial pathogens. dergipark.org.tracs.org By actively pumping this compound out of the cytoplasm, these systems prevent the drug from reaching the necessary concentration to effectively inhibit DHPS. oup.comeuropa.eu

Several families of efflux pumps, which utilize energy from ATP hydrolysis or ion gradients, have been implicated in sulfonamide resistance. oup.comacs.org

Resistance-Nodulation-Cell Division (RND) Family: This family is particularly prominent in Gram-negative bacteria and is known for its ability to export a wide variety of substrates. acs.org

ATP-Binding Cassette (ABC) Family: These are primary transporters that use ATP hydrolysis to power the extrusion of substrates. dergipark.org.tracs.org

Small Multidrug Resistance (SMR) Family: This family includes pumps like EmrE in E. coli, which have been shown to transport sulfonamides. dergipark.org.tr

Table 2: Major Efflux Pump Families Involved in Antibiotic Resistance

Efflux Pump Family Energy Source Relevance to Sulfonamide Resistance Reference
ATP-Binding Cassette (ABC) ATP Hydrolysis Transports a wide variety of drugs and compounds, contributing to multidrug resistance that can include sulfonamides. dergipark.org.tracs.org
Resistance-Nodulation-Division (RND) Proton Motive Force A key factor for multidrug resistance in Gram-negative bacteria, capable of exporting sulfonamides. acs.org
Major Facilitator Superfamily (MFS) Proton Motive Force A large and diverse family of secondary transporters, some of which are involved in antibiotic efflux. dergipark.org.tr
Small Multidrug Resistance (SMR) Proton Motive Force Transports a range of compounds; the EmrE pump in E. coli is known to contribute to sulfonamide resistance. dergipark.org.tr

Molecular Epidemiology of Resistance Genes Affecting Sulfonamide Efficacy

The widespread dissemination of sulfonamide resistance is largely driven by the mobility of the genes that confer it. The primary genes responsible for high-level, acquired resistance are sul1, sul2, and sul3. nih.gov These genes encode sulfa-resistant forms of DHPS and are frequently located on mobile genetic elements such as plasmids, transposons, and integrons. biorxiv.orgfrontiersin.org

This genetic mobility allows for horizontal gene transfer, enabling the rapid spread of resistance not only between bacteria of the same species but also across different species and genera. oup.com

sul1 is very commonly found as part of the 3'-conserved segment of class 1 integrons, which are genetic platforms known for capturing and expressing various antibiotic resistance gene cassettes. frontiersin.org The linkage of sul1 with other resistance genes on these integrons often results in multidrug-resistant phenotypes.

sul2 is typically found on small, non-conjugative plasmids or as part of larger conjugative plasmids, often associated with transposons. biorxiv.org

sul3 is less common but has been identified in various Gram-negative bacteria. nih.gov

Table 3: Prevalence of sul Resistance Genes in Selected Bacterial Species

Bacterial Species Gene Prevalence/Detection Rate Geographic Region/Source Reference
Klebsiella pneumoniae sul1 71% of co-trimoxazole (B1683656) resistant isolates Azerbaijan, Iran nih.gov
Klebsiella pneumoniae sul2 43% of co-trimoxazole resistant isolates Azerbaijan, Iran nih.gov
Klebsiella pneumoniae sul3 7% of co-trimoxazole resistant isolates Azerbaijan, Iran nih.gov
Avian Pathogenic E. coli sul1 22.96% Shanxi Province, China mdpi.com
Avian Pathogenic E. coli sul2 41.48% Shanxi Province, China mdpi.com
Adherent-Invasive E. coli (from CRC patients) sul1 Associated with the presence of integron 1. N/A frontiersin.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Acetylsulfisoxazole Analogs

Impact of Acyl Substitutions on Prodrug Activation and Target Affinity

Acetylsulfisoxazole serves as a prodrug, meaning it is administered in an inactive form and then converted to the active drug, sulfisoxazole (B1682709), within the body. drugbank.comselleckchem.com The acetyl group at the N1 position plays a significant role in this process. The nature of the acyl substitution directly influences the rate and extent of this activation.

The primary mechanism of activation involves the enzymatic hydrolysis of the N1-acetyl group to release the active sulfisoxazole. drugbank.com The electronic and steric properties of the acyl substituent can modulate the susceptibility of the amide bond to hydrolysis.

Key research findings on the impact of acyl substitutions include:

Hydrolysis Rate: Electron-withdrawing groups on the acyl moiety can increase the rate of hydrolysis, leading to a faster release of the active sulfisoxazole. Conversely, bulky or electron-donating groups may slow down this process.

The following table summarizes the influence of different hypothetical acyl substitutions on prodrug activation:

Acyl SubstituentElectronic EffectSteric HindranceExpected Impact on Prodrug Activation
Acetyl (Original)NeutralLowStandard activation rate
TrifluoroacetylStrongly Electron-WithdrawingModeratePotentially faster activation
BenzoylElectron-Withdrawing (Resonance)HighPotentially slower activation due to steric bulk
PivaloylElectron-Donating (Inductive)Very HighLikely much slower activation

Correlation between Chemical Structure and Dihydropteroate (B1496061) Synthase Inhibitory Potency

The antibacterial action of sulfisoxazole, the active form of this compound, stems from its ability to inhibit dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. drugbank.comnih.govmedchemexpress.com QSAR studies have been instrumental in elucidating the relationship between the chemical structure of sulfonamides and their DHPS inhibitory potency.

These studies have revealed that the inhibitory activity is highly dependent on the structural and electronic features of the molecule. For the broader class of sulfonamides, including sulfisoxazole, the following structural elements are critical for potent DHPS inhibition:

The Sulfonamide Group (-SO2NH-): This group is essential for binding to the enzyme's active site.

The Aniline Moiety (p-aminophenyl group): The primary amino group is crucial for mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA). nih.gov

The Heterocyclic Ring (isoxazole in sulfisoxazole): The nature and substitution pattern of this ring significantly influence the binding affinity and physicochemical properties of the compound.

QSAR models have demonstrated that descriptors related to electronic properties (such as atomic charges and electrostatic potentials) and steric parameters (like molecular volume and surface area) are highly correlated with the inhibitory activity against DHPS. nih.gov For instance, a higher negative electrostatic potential on the sulfonamide nitrogen generally correlates with increased inhibitory potency.

Design and Synthesis of Novel Sulfonamide Analogs Based on this compound Scaffold for SAR Exploration

Building upon the insights from SAR and QSAR studies, medicinal chemists have designed and synthesized novel sulfonamide analogs using the this compound scaffold as a starting point. The goal of these synthetic efforts is to explore the chemical space around the core structure to identify derivatives with enhanced antibacterial activity, improved pharmacokinetic properties, or the ability to overcome bacterial resistance.

The general synthetic strategies often involve:

Modification of the Heterocyclic Ring: Replacing the isoxazole (B147169) ring with other five- or six-membered heterocycles to probe the effect on binding affinity and selectivity. scholarsresearchlibrary.com

Substitution on the Aniline Ring: Introducing various substituents on the benzene (B151609) ring of the p-aminophenyl group to modulate electronic and steric properties.

Alteration of the Acyl Group: As discussed in section 5.1, modifying the N1-acyl group to fine-tune the prodrug properties.

Recent research has focused on synthesizing novel sulfonamide derivatives containing different heterocyclic moieties to explore their biological activities. nih.govsioc-journal.cn For example, the synthesis of sulfonamides incorporating sulfamerazine (B1682647) or sulfaguanidine (B1682504) has been reported, with some of the new compounds showing significant antimicrobial activity. nih.govresearchgate.net

The following table presents a conceptual overview of the design of novel analogs:

Analog SeriesStructural ModificationRationale for Synthesis
AReplacement of isoxazole with pyrazoleTo investigate the impact of the heteroatom arrangement in the five-membered ring on DHPS binding.
BIntroduction of a methyl group at the 3-position of the isoxazole ringTo explore the steric tolerance of the enzyme's active site in that region.
CSubstitution of the p-amino group with a hydroxylamine (B1172632) moietyTo assess the importance of the primary amine for PABA mimicry.

Computational Chemistry Approaches for Predicting and Optimizing this compound-like Compounds

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods for predicting the properties of molecules and optimizing their design before undertaking costly and time-consuming synthesis. nextmol.comjstar-research.com For this compound-like compounds, computational approaches are employed to:

Predict Binding Affinity: Molecular docking simulations are used to predict how different analogs will bind to the active site of DHPS. nanobioletters.com These simulations provide insights into the binding mode and can estimate the binding energy, which is correlated with inhibitory potency.

Develop 3D-QSAR Models: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build three-dimensional QSAR models. nih.govnih.gov These models generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charges, and other properties are favorable or unfavorable for activity.

In Silico Screening: Virtual libraries of thousands of potential analogs can be rapidly screened using these computational models to prioritize the most promising candidates for synthesis and biological testing. nextmol.com

ADMET Prediction: Computational models can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the drug discovery process.

These computational methods significantly accelerate the design-synthesis-test cycle, enabling a more rational and efficient exploration of the chemical space for novel sulfonamide antibiotics. mit.edu

Drug Interaction Research Involving Acetylsulfisoxazole

Pharmacokinetic Interactions Affecting Metabolism of Co-administered Drugs

Research indicates that acetylsulfisoxazole can influence the metabolic pathways of numerous other drugs, primarily by inhibiting cytochrome P450 (CYP) enzymes. openaccessjournals.com This inhibition can lead to decreased metabolism of co-administered drugs, resulting in higher plasma concentrations and an increased risk of toxicity. frontiersin.orgdrugbank.com For instance, this compound is known to decrease the metabolism of S-warfarin, a drug metabolized by the CYP2C9 enzyme. drugbank.comdrugbank.com This interaction can prolong the prothrombin time and increase the risk of bleeding in patients receiving anticoagulant therapy. rxlist.comdrugs.com

Similarly, the metabolism of the anticonvulsant phenytoin (B1677684) can be decreased when taken with this compound, potentially leading to toxic serum levels. drugbank.comprescriberpoint.com Sulfonamides like sulfisoxazole (B1682709) are also reported to potentiate the blood sugar-lowering effects of sulfonylureas. rxlist.com

The following table summarizes key research findings on the impact of this compound on the metabolism of other drugs.

Co-administered DrugInteraction MechanismPotential Clinical OutcomeCitation(s)
Warfarin (B611796) Inhibition of CYP2C9 metabolism.Decreased metabolism of warfarin, leading to increased anticoagulant effect and risk of bleeding. drugbank.comdrugbank.comdrugs.com
Phenytoin Decreased metabolism.Increased serum concentration of phenytoin, potentially leading to toxicity. drugbank.comprescriberpoint.com
Tolbutamide Not specified.Prediction of in vivo drug-drug interactions based on in vitro experiments. drugbank.com
Acenocoumarol Decreased metabolism.Potential for increased anticoagulant effect. drugbank.com
Diclofenac Decreased metabolism.Potential for increased levels and effects of diclofenac. drugbank.com
Clopidogrel Decreased metabolism.Potential for altered antiplatelet effect. drugbank.com
Cyclophosphamide (B585) Decreased metabolism.Potential for increased cyclophosphamide levels and toxicity. drugbank.com
Diazepam Decreased metabolism.Potential for increased sedative effects. drugbank.com
Lansoprazole (B1674482) Decreased metabolism.Potential for increased lansoprazole levels. drugbank.com
Pilocarpine (B147212) Decreased metabolism.Potential for increased pilocarpine levels and effects. medindia.net

This table is based on available research and is not exhaustive. The clinical significance of these interactions can vary.

Interactions Influencing this compound's Own Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound can be affected by other therapeutic agents. pharmdguru.com For example, bile acid sequestrants like colesevelam (B1170362) and colestipol can decrease the absorption of this compound, which may lead to reduced serum concentrations and a potential decrease in its efficacy. drugbank.com

Conversely, the renal excretion of sulfisoxazole, the active form of this compound, can be inhibited by other drugs. Probenecid, a uricosuric agent, competitively inhibits the renal tubular secretion of many weak organic acids, including sulfonamides. mims.commedicinesinformation.co.nz This action can lead to higher and more sustained plasma concentrations of sulfisoxazole.

Interacting Drug/SubstanceEffect on this compoundMechanismPotential Clinical OutcomeCitation(s)
Colesevelam Decreased AbsorptionBinds to the drug in the GI tract.Reduced serum concentration and potential decrease in efficacy. drugbank.com
Colestipol Decreased AbsorptionBinds to the drug in the GI tract.Reduced serum concentration and potential decrease in efficacy. drugbank.com
Methenamine Decreased AbsorptionNot specified.Reduced serum concentration and potential decrease in efficacy. drugbank.com
Probenecid Decreased Renal ExcretionInhibition of organic anion transporters (OATs) in the kidney.Increased plasma concentrations of sulfisoxazole. mims.commedicinesinformation.co.nz
Enteral Feedings Decreased AbsorptionInteraction with suspension formulation.May lead to a loss of seizure control when used with phenytoin. drugs.com

This table summarizes key interactions affecting this compound's pharmacokinetics and is not exhaustive.

Pharmacodynamic Interactions with Other Antimicrobial Agents and Therapeutic Compounds

Pharmacodynamic interactions occur when one drug modifies the effect of another at the site of action, without changing its concentration. frontiersin.orgslideshare.net this compound can participate in such interactions, notably through competition for plasma protein binding sites. rxlist.com

A significant interaction involves methotrexate (B535133). Sulfonamides, including sulfisoxazole, can displace methotrexate from its binding sites on plasma proteins, thereby increasing the concentration of free, unbound methotrexate. rxlist.comdrugbank.com Studies in humans have demonstrated that sulfisoxazole infusions can reduce plasma protein-bound methotrexate by as much as 25%, which can elevate the risk of methotrexate toxicity. rxlist.com

Similarly, sulfisoxazole may prolong the prothrombin time in patients taking anticoagulants like warfarin, not only by inhibiting metabolism but also potentially by displacing warfarin from plasma protein binding sites. rxlist.comdrugs.com Another example involves thiopental (B1682321); it has been proposed that sulfisoxazole competes with thiopental for plasma protein binding. rxlist.com One study found that intravenous sulfisoxazole decreased the amount of thiopental needed for anesthesia. rxlist.com

The therapeutic efficacy of certain drugs can also be increased when used with this compound. This includes oral hypoglycemic agents like acetohexamide (B1666498) and albiglutide, where the combination may lead to an enhanced blood sugar-lowering effect. drugbank.com

Co-administered DrugType of InteractionPotential Clinical OutcomeCitation(s)
Methotrexate Displacement from plasma protein binding sites.Increased free methotrexate concentrations, raising the risk of toxicity. drugbank.comrxlist.comdrugbank.com
Warfarin Displacement from plasma protein binding sites.Increased anticoagulant effect, prolonging prothrombin time. rxlist.com
Thiopental Competition for plasma protein binding.Decreased amount of thiopental required for anesthesia. rxlist.com
Sulfonylureas (e.g., Acetohexamide) Potentiation of hypoglycemic activity.Increased blood sugar-lowering effect. drugbank.comrxlist.com
Lactulose (B1674317) Decreased therapeutic efficacy.The therapeutic efficacy of lactulose may be reduced. drugbank.com

This table highlights key pharmacodynamic interactions and is not intended to be a complete list.

Advanced Synthetic Methodologies for Acetylsulfisoxazole and Isoxazole Derivatives

Conventional Multistep Synthetic Routes for Isoxazole (B147169) Ring Formation

Traditional methods for forming the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, have been the bedrock of isoxazole chemistry for decades. sphinxsai.com These routes typically involve the construction of the heterocyclic ring from acyclic precursors through condensation or cycloaddition reactions.

One of the most widely reported and versatile methods is the 1,3-dipolar cycloaddition reaction. rsc.orgnih.gov This reaction involves a nitrile oxide (the 1,3-dipole) reacting with an alkyne (the dipolarophile) to form the isoxazole ring. rsc.orgnih.gov The nitrile oxides are often generated in situ from precursors like aldoximes or hydroximoyl chlorides to avoid their dimerization. nih.govorganic-chemistry.org A regioselective, one-pot copper(I)-catalyzed procedure has been developed for the synthesis of 3,5-disubstituted isoxazoles by reacting terminal acetylenes with in situ generated nitrile oxides. nih.gov

Another classical approach is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). nanobioletters.com This condensation reaction forms the isoxazole ring by creating the N-O bond and completing the heterocycle. Variations of this method include the reaction of β-ketonitriles with hydroxylamine to yield 3-aminoisoxazoles or the use of α,β-unsaturated carbonyl compounds. nih.govorganic-chemistry.org

The synthesis of Sulfisoxazole (B1682709), the precursor to Acetylsulfisoxazole, provides a relevant example. It can be prepared by reacting 3-amino-5-methylisoxazole (B124983) with p-acetamidobenzenesulfonyl chloride. iarc.fr The resulting acetyl group on the sulfanilamide (B372717) portion is then typically cleaved to yield sulfisoxazole. iarc.fr this compound, or N1-Acetylsulfisoxazole, is a prodrug of sulfisoxazole where an acetyl group is attached to the sulfonamide nitrogen, which is later hydrolyzed in vivo to the active drug. drugbank.com

Table 1: Overview of Conventional Isoxazole Synthesis Methods

Modernized Synthesis Techniques (e.g., Microwave-Assisted Organic Synthesis)

To overcome the limitations of conventional heating, such as long reaction times and potential for side-product formation, modern techniques like Microwave-Assisted Organic Synthesis (MAOS) have been adopted for the synthesis of isoxazole derivatives. nveo.orgabap.co.in MAOS utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can lead to a dramatic enhancement in reaction rates, higher product yields, and improved purity. nveo.orgabap.co.inresearchgate.net

The benefits of MAOS are evident in the synthesis of various sulfonamide and isoxazole derivatives. For instance, the reaction of sulfamethoxazole (B1682508) with phthalic acid under microwave irradiation (200°C for 20 minutes) resulted in an 88% yield, a significant improvement over the 50% yield obtained through conventional refluxing in DMF for 3 hours. scirp.orgscirp.org Similarly, the synthesis of another sulfamethoxazole derivative with benzoyl chloride saw the yield increase from 84% (conventional) to 89% (microwave). scirp.org This efficiency stems from the rapid, uniform heating that microwave energy provides, which can accelerate reaction kinetics and often leads to cleaner reaction profiles. abap.co.inresearchgate.net The synthesis of azalactones, precursors for some heterocyclic compounds, has also been achieved using microwave-assisted methods, further highlighting the broad applicability of this technique. ijpsonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Sulfonamide Derivatives

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comcatalysis.blog These principles are increasingly being applied to pharmaceutical synthesis to enhance sustainability. Key aspects include the use of safer solvents, improving energy efficiency, employing catalytic methods, and maximizing atom economy. jocpr.compurkh.com

For the synthesis of this compound and its isoxazole core, green chemistry can be implemented in several ways:

Safer Solvents: Conventional syntheses of related sulfonamides often use solvents like pyridine (B92270) and DMF. scirp.org Green approaches would prioritize replacing these with less toxic and more environmentally benign alternatives such as water or bio-based solvents. jocpr.com The synthesis of isoxazole derivatives has been successfully performed in water using a DABCO catalyst, demonstrating the feasibility of aqueous reaction media. rsc.org

Energy Efficiency: As discussed, microwave-assisted synthesis is considered a green technology because it significantly reduces reaction times and energy consumption compared to conventional heating. abap.co.in Ultrasonication is another energy-efficient technique that has been used for the one-pot cascade reaction to form isoxazole derivatives. rsc.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can enable reactions with higher efficiency and selectivity, reducing waste. purkh.com For example, a TEMPO-catalyzed method for synthesizing 3,5-disubstituted isoxazoles in water has been reported, which operates in open air. rsc.org In a different context, the synthesis of acetylsalicylic acid has been made greener by replacing sulfuric acid with phosphoric acid, a safer catalyst. abcr-mefmo.org Similar catalyst substitutions could be explored for the synthesis of this compound's precursors.

Solid-Phase Synthesis Applications for Isoxazole Scaffolds

Solid-phase synthesis (SPS) is a powerful technology, particularly in medicinal chemistry, for the rapid generation of large libraries of compounds for drug discovery. mdpi.comresearchgate.net This technique involves attaching a starting molecule to an insoluble polymer resin and then performing sequential chemical reactions. nih.gov The key advantage is that excess reagents and by-products can be easily washed away after each step, greatly simplifying purification. mdpi.com

The isoxazole scaffold is well-suited for SPS, and several methods have been developed to create combinatorial libraries of isoxazole derivatives. mdpi.comzenodo.org A common strategy involves immobilizing a precursor, such as a carboxylic acid, onto a resin like the Rink amide resin. nih.govresearchgate.net From this anchor point, the isoxazole ring can be constructed. For example, a resin-bound alkyne can undergo a 1,3-dipolar cycloaddition with a nitrile oxide to form the desired isoxazole. nanobioletters.comresearchgate.net

Using a "split-and-mix" combinatorial approach, it is possible to generate vast libraries. mdpi.com In one validated scheme, four sequential reaction steps were performed on a solid support, including loading an acetyl-bearing moiety, a Claisen condensation, an α-alkylation, and finally, cyclization with hydroxylamine to form the isoxazole. mdpi.com This approach was designed to produce a library of 11,760 compounds, demonstrating the high-throughput capability of SPS for creating molecular diversity around the isoxazole core. mdpi.com The final compounds are cleaved from the resin support in the last step to yield the purified products. nih.gov

Strategies for Derivatization and Analog Creation for Biological Evaluation

The creation of derivatives and analogs of a lead compound is a fundamental strategy in drug discovery to explore structure-activity relationships (SAR) and optimize pharmacological properties. muni.czrsc.org For isoxazole-based compounds like this compound, derivatization focuses on modifying substituents at various positions of the isoxazole ring or the attached functionalities to enhance biological activity, improve selectivity, or modulate physicochemical properties. zenodo.org

This compound itself is a derivative of sulfisoxazole, designed as a prodrug. drugbank.commedchemexpress.com Further known metabolites include N4-acetyl sulfisoxazole and diacetyl sulfisoxazole, illustrating how small modifications can occur. medchemexpress.com Synthetic strategies deliberately create such analogs for evaluation. This can involve:

Modification of Ring Substituents: The isoxazole ring allows for substitution at the 3, 4, and 5 positions. Introducing different aryl or alkyl groups can significantly impact biological targets. nih.gov For example, isoxazole derivatives have been synthesized from diverse starting materials like acridone (B373769) and coumarin (B35378) to combine the pharmacological properties of both moieties. researchgate.netresearchgate.net

Functional Group Interconversion: Attaching different functional groups, such as carboxamides or carbohydrazides, to the isoxazole scaffold is another common approach to generate novel analogs.

Hybrid Molecule Design: This strategy involves linking the isoxazole scaffold to other known bioactive molecules or natural products. mdpi.com For instance, isoxazole derivatives of natural compounds like tyrosol and artemisinin (B1665778) have been synthesized and evaluated for their antiproliferative activities. mdpi.com

Solid-phase synthesis is a key enabling technology for these efforts, allowing for the systematic and rapid creation of large, diverse libraries of isoxazole analogs for high-throughput biological screening. mdpi.comresearchgate.net The data from these screenings are invaluable for developing new therapeutic agents with improved efficacy and safety profiles. muni.czrsc.org

Table of Mentioned Compounds

Analytical Methodologies for Acetylsulfisoxazole Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of Acetylsulfisoxazole, allowing for the separation of the active compound from its impurities and metabolites.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of this compound and its related manufacturing impurities. tandfonline.com The development of a stability-indicating HPLC method is essential for determining a drug's stability under various conditions, ensuring its safety and efficacy. openaccessjournals.com

A common approach involves using a reverse-phase HPLC assay with a microparticulate octadecylsilane (B103800) (C18) column. tandfonline.comejgm.co.uk The separation of this compound and its impurities, such as sulfisoxazole (B1682709), N4-acetyl sulfisoxazole, and N1,N4-diacetyl sulfisoxazole, can be achieved using a ternary mobile phase consisting of aqueous acetic acid, acetonitrile, and methanol. tandfonline.com The selection of the HPLC column and mobile phase composition is critical for achieving good resolution and peak shape. openaccessjournals.com

Method validation is a critical process to ensure that an analytical procedure is accurate, reproducible, and sensitive for its intended application. chromatographyonline.com Validation parameters typically include linearity, precision, accuracy, specificity, range, robustness, and limits of detection and quantification. ms-editions.clnih.gov For instance, the linearity of an HPLC method is its ability to produce test results that are directly proportional to the concentration of the sample. chromatographyonline.com In one study, the peak-height ratio was found to be linear with concentrations ranging from 0.05 to 200 mg/L for both sulfisoxazole and its N4-acetyl metabolite in plasma and urine. nih.gov The precision of an HPLC assay for this compound potency has been reported with Relative Standard Deviation (RSD) values between 0.3% and 1.5%. tandfonline.com

Table 1: Example of HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Microparticulate Octadecylsilane (C18)
Mobile Phase Ternary mixture of aqueous acetic acid, acetonitrile, and methanol
Detection UV at 254 nm
Flow Rate 1.2 mL/min
Internal Standard N4-acetylsulfamethoxazole

This table presents a generalized set of parameters based on common HPLC methodologies for sulfonamide analysis.

Thin Layer Chromatography (TLC) serves as a complementary technique to HPLC for the analysis of this compound and its manufacturing impurities. tandfonline.com TLC is often used for identifying components down to trace quantities and can be applied to develop stability-indicating analytical methods. medwinpublishers.com It is a valuable tool in various stages of pharmaceutical analysis, including in-process and intermediate control, as well as impurity testing of active ingredients and final products. nih.gov

While HPLC is often favored in pharmacopoeias, TLC remains a popular and frequently used method in the pharmaceutical industry due to its simplicity and cost-effectiveness. nih.govglobalresearchonline.net For impurity profiling, TLC can be used to separate and identify impurities such as sulfisoxazole, N4-acetyl sulfisoxazole, and N1,N4-diacetyl sulfisoxazole. tandfonline.comtandfonline.com The basis for separation in TLC is the competition between the solute and the mobile phase for binding sites on the stationary phase. globalresearchonline.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic and Spectrometric Detection Methods (e.g., UV Detection)

Spectroscopic and spectrometric methods are integral to the detection and quantification of this compound in analytical research. Ultraviolet (UV) detection is the most common method used in conjunction with HPLC for this purpose. shimadzu.com

When a substance is irradiated with light, it absorbs light of a specific wavelength. shimadzu.com The principle of UV detection in HPLC involves measuring the decrease in the amount of light that passes through a flow cell as the analyte elutes. shimadzu.com The absorbance is proportional to the concentration of the target substance, as described by the Beer-Lambert law. shimadzu.comchromatographyonline.com For the analysis of sulfisoxazole and its N4-acetyl metabolite, detection is commonly performed at a wavelength of 254 nm. nih.gov

In addition to standard UV detectors, Diode Array Detectors (DAD) can be employed, which capture absorbance across a broad spectrum simultaneously. phenomenex.com This provides not only quantitative data but also qualitative information, such as peak purity and spectral identification of co-eluting compounds. phenomenex.com

While UV detection is prevalent, other spectrometric techniques like mass spectrometry (MS) can be coupled with liquid chromatography (LC-MS) for enhanced sensitivity and specificity, providing detailed structural information about the compounds. phenomenex.comresearchgate.net

Table 2: Comparison of Common HPLC Detectors

Detector TypePrincipleCommon Applications
UV-Vis Measures the absorption of ultraviolet or visible light by analytes. phenomenex.comAnalysis of compounds with chromophores, such as pharmaceuticals and organic compounds. phenomenex.com
Diode Array (DAD) Captures absorbance across a broad spectrum simultaneously. phenomenex.comQuantitative analysis, peak purity assessment, and spectral identification. phenomenex.com
Mass Spectrometry (MS) Ionizes analytes and measures their mass-to-charge ratio. phenomenex.comDrug discovery, proteomics, and metabolomics, providing high sensitivity and structural information. phenomenex.com

Bioanalytical Sample Preparation and Assay Development for Complex Biological Matrices (e.g., Plasma, Urine, Cerebrospinal Fluid)

The analysis of this compound and its metabolites in biological matrices such as plasma, urine, and cerebrospinal fluid presents unique challenges due to the complexity of these samples. nih.gov Effective sample preparation is a critical step to extract the desired analytes and remove interfering components. nih.gov

A common and straightforward method for sample preparation involves protein precipitation. For instance, a 100-microliter sample of plasma or urine can be combined with a solution containing an internal standard in a solvent like methanol. nih.gov This mixture is then centrifuged to obtain a clear supernatant, which can be directly injected into the HPLC system. nih.gov

For urine samples, which can have high salt content, a hydrolysis step may be necessary, especially if the analytes are present as conjugated forms like glucuronides or sulfates. gcms.cz Enzymatic hydrolysis can be used to convert these conjugated metabolites back to their free form, which can increase analytical sensitivity and improve chromatographic characteristics. gcms.cz

The development of a bioanalytical assay involves creating experimental methods to assess the presence or biological activity of a substance within living cells or biological matrices. sri.com These assays are crucial for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug. nih.gov The choice of sample preparation technique can significantly impact the reliability and reproducibility of the bioanalytical method.

Quantification of this compound, Sulfisoxazole, and Acetylated Metabolites in Research Studies

The quantification of this compound and its metabolites is essential for understanding its biotransformation and pharmacokinetic profile. nih.gov this compound is known to be metabolized primarily to sulfisoxazole and partially to N4-acetyl sulfisoxazole (N4AS) and potentially diacetyl sulfisoxazole (DAS). nih.govmedchemexpress.com

A liquid chromatographic method with UV detection has been developed for the simultaneous determination of these four substances. nih.gov In studies with rats, it was observed that in plasma, this compound and DAS are rapidly converted to sulfisoxazole and N4AS, respectively. nih.gov Therefore, the monitoring of sulfisoxazole and N4AS in plasma is crucial following the administration of this compound. nih.gov

In a study involving oral administration of sulfisoxazole, the mean urinary excretion recovery was 97% within 48 hours, with 52% being the parent drug and the remainder being the N4-acetylated metabolite. nih.govdrugbank.com This highlights the importance of quantifying both the parent drug and its metabolites to get a complete picture of its disposition in the body. HPLC-MS/MS is another powerful technique used for the quantitative determination of sulfisoxazole and its three N-acetylated metabolites. sigmaaldrich.com

Advanced Research Topics and Future Directions for Acetylsulfisoxazole Studies

Development and Application of In Vitro and In Vivo Models for Drug Evaluation

The evaluation of Acetylsulfisoxazole and its derivatives relies heavily on robust preclinical models. These models, which can be broadly categorized as in vitro (using cells or tissues in a lab) and in vivo (using living organisms), are crucial for understanding a drug's efficacy and safety before it reaches clinical trials.

In vitro models, such as cell cultures, offer a cost-effective and high-throughput method for initial screening. For instance, researchers can use bacterial cell cultures to quickly assess the antibacterial activity of new this compound analogs. More complex three-dimensional cell culture models are also being developed to better mimic the in vivo environment.

In vivo models, typically involving small animals, provide a more comprehensive picture of how a drug behaves in a complex biological system. These studies are essential for evaluating the pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) of this compound. Advances in genetic engineering have even allowed for the creation of animal models that more accurately replicate human diseases, further enhancing the predictive power of these studies. The development of more sophisticated in vivo dosing methods, such as microspraying and nebulization, allows for more precise and reproducible administration of the drug.

However, both model types have their limitations. In vitro studies may not fully capture the complexity of a living organism, while in vivo studies face ethical considerations and may not always perfectly translate to human physiology. Therefore, a key area of future research is the development of integrated models that combine the strengths of both approaches, providing a more holistic understanding of this compound's effects.

Exploration of Novel Biological Activities and Repurposing Potential Beyond Primary Indications

The therapeutic potential of this compound may extend beyond its traditional use as an antibacterial agent. Drug repurposing, the process of identifying new uses for existing drugs, is a promising strategy for accelerating the development of new treatments.

One area of active exploration is the veterinary use of this compound. The compound has been approved for veterinary applications and is used to treat infections in animals. Research is ongoing to identify new veterinary indications and optimize its use in different animal species. For example, studies have investigated its effectiveness against Listeria monocytogenes in sheep and its role in combating antimicrobial resistance in food-producing animals.

Beyond its antibacterial properties, the isoxazole (B147169) ring within the this compound structure is associated with a wide range of biological activities. These include anti-inflammatory, antifungal, and even antitumor effects. This suggests that this compound and its derivatives could potentially be repurposed for a variety of other diseases. Future research will likely focus on screening this compound against a broader range of biological targets to uncover these novel activities.

Rational Design and Synthesis of Next-Generation Sulfonamides Based on this compound Insights

The knowledge gained from studying this compound is being used to design and synthesize new and improved sulfonamide drugs. This process, known as rational drug design, involves using computational models and an understanding of structure-activity relationships to create molecules with enhanced efficacy and reduced side effects.

By analyzing how this compound binds to its target enzyme, dihydropteroate (B1496061) synthase, researchers can identify key structural features that are essential for its antibacterial activity. This information can then be used to design new molecules that bind more tightly to the enzyme or that are more effective against resistant bacterial strains. For example, researchers have successfully designed new sulfonamides with improved activity against Staphylococcus aureus by modifying the core structure of a similar sulfonamide, sulfathiazole.

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a crucial role in this process. These tools allow researchers to predict the activity of new molecules before they are synthesized, saving time and resources. The insights gained from these computational studies can guide the synthesis of the most promising candidates for further testing.

Environmental Fate and Biodegradation Studies

As with any widely used pharmaceutical, it is important to understand the environmental fate of this compound. This includes studying how it breaks down in the environment and its potential impact on ecosystems.

Studies on the environmental fate of sulfonamides like sulfamethoxazole (B1682508) have shown that they can persist in the environment and may contribute to the development of antibiotic resistance. Therefore, a key area of research is the development of more biodegradable sulfonamides.

Systems Pharmacology and Predictive Modeling for Complex Drug-Host-Pathogen Interactions

Systems pharmacology is an emerging field that uses computational models to understand the complex interactions between drugs, the host (the patient), and pathogens (the disease-causing organisms). This approach has the potential to revolutionize drug development by providing a more holistic understanding of how drugs work and by enabling more personalized treatment strategies.

In the context of this compound, systems pharmacology models can be used to simulate the drug's effects on both the bacteria it is targeting and the patient's own biological systems. This can help to predict the drug's efficacy in different patient populations and to identify potential adverse effects before they occur.

These models can integrate a wide range of data, including genomic, proteomic, and metabolomic data, to create a detailed picture of the drug's mechanism of action. By combining this data with information about the pathogen's biology, researchers can develop predictive models that can help to optimize treatment regimens and to identify patients who are most likely to respond to the drug. This approach holds great promise for improving the effectiveness and safety of this compound and other antimicrobial agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.